4-hydroxy-2-Methyl-5-nitrobenzaldehyde
Description
4-Hydroxy-2-Methyl-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at position 4, a methyl group at position 2, and a nitro group at position 4. The compound’s reactivity is influenced by the electron-withdrawing nitro group and electron-donating methyl substituent, which modulate its applications in organic synthesis, particularly in Schiff base formation .
Properties
CAS No. |
1246085-72-2 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.14548 |
Synonyms |
4-hydroxy-2-Methyl-5-nitrobenzaldehyde |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-Methyl-5-nitrobenzaldehyde typically involves nitration and formylation reactions. One common method is the nitration of 4-hydroxy-2-methylbenzaldehyde using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-Methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehydes and related compounds.
Scientific Research Applications
4-hydroxy-2-Methyl-5-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxy-2-Methyl-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Analysis
The following table compares key structural and physical properties of 4-hydroxy-2-methyl-5-nitrobenzaldehyde with related compounds:
Key Observations:
- The nitro group at position 5 enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., Schiff base formation) . Methoxy vs. Hydroxy Groups: Methoxy-substituted analogs (e.g., 4-hydroxy-3-methoxy-5-nitrobenzaldehyde) exhibit altered solubility and electronic properties due to the electron-donating nature of OCH₃ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
